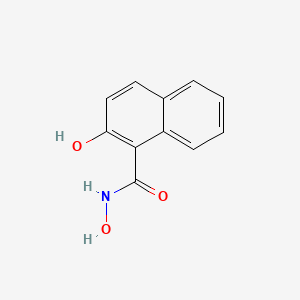
N,2-Dihydroxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-Dihydroxy-1-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two hydroxyl groups and an amide group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. The reaction is carried out in the presence of N,N-Diisopropylethylamine and propylphosphonic anhydride in tetrahydrofuran solvent at room temperature for 12 hours . This method yields the desired naphthamide derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
化学反応の分析
Types of Reactions
N,2-Dihydroxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated naphthamide derivatives.
科学的研究の応用
N,2-Dihydroxy-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of flotation collectors for rare earth minerals.
作用機序
The mechanism of action of N,2-Dihydroxy-1-naphthamide involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase by binding to the enzyme’s active site . This inhibition prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
N,3-Dihydroxy-2-naphthamide: Another naphthamide derivative with similar structural features but different hydroxyl group positions.
Salicylhydroxamic Acid: A hydroxamic acid used in similar applications, such as flotation collectors.
Uniqueness
N,2-Dihydroxy-1-naphthamide is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other naphthamide derivatives.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
N,2-dihydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H9NO3/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12-15/h1-6,13,15H,(H,12,14) |
InChIキー |
MAPSHRDPYBIEPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


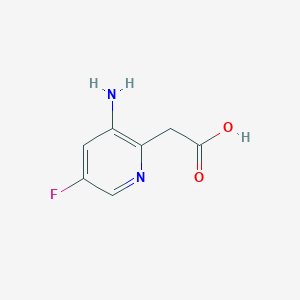
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
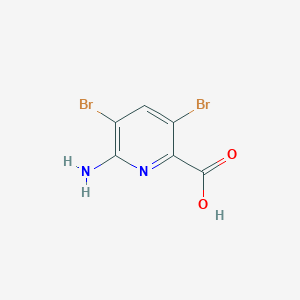
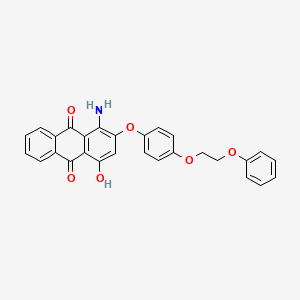
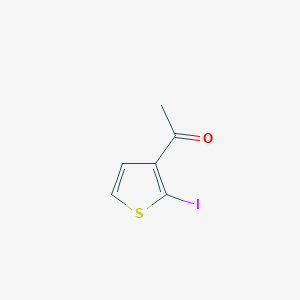
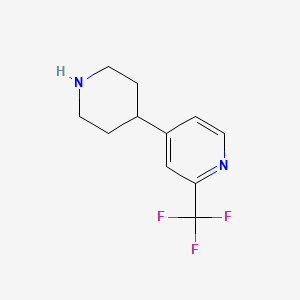
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
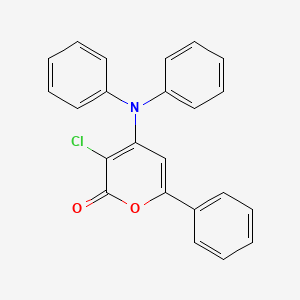
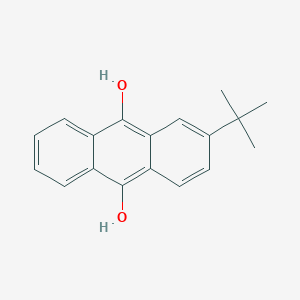
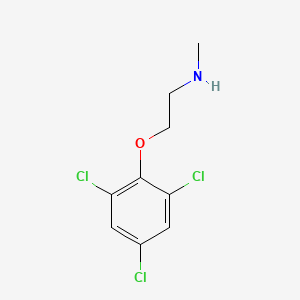

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
